molecular formula C14H18N2O2 B2519166 N-(3-(1H-pyrrol-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1226443-36-2

N-(3-(1H-pyrrol-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2519166
CAS RN: 1226443-36-2
M. Wt: 246.31
InChI Key: FYZKKNHEOLAPSL-UHFFFAOYSA-N
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Description

The compound "N-(3-(1H-pyrrol-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide" is a structurally complex molecule that features a pyrrole and a furan ring. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom, while furan is a five-membered oxygen-containing heterocycle. The carboxamide group is a functional group consisting of a carbonyl group (C=O) attached to an amine (NH2). This compound is not directly mentioned in the provided papers, but related structures and functionalities are discussed, which can provide insights into its properties and potential synthesis.

Synthesis Analysis

The synthesis of related carboxamide compounds involves various strategies, including molecular hybridization and the formation of heterosynthons. For instance, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety was achieved through a molecular hybridization approach . Similarly, the novel carboxamide-pyridine N-oxide synthon was used to assemble isonicotinamide N-oxide in a triple helix architecture . These methods suggest that the synthesis of "N-(3-(1H-pyrrol-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide" could potentially involve the formation of a carboxamide linkage through amide bond formation between the corresponding pyrrole and furan derivatives.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is often characterized by X-ray crystallography and supported by computational methods such as Density Functional Theory (DFT). For example, the low-temperature X-ray crystal structure of N,N-dimethyl-1H-pyrrole-2-carboxamide revealed preferential interactions between the carbonyl π system and the amide N atom . Additionally, the crystal structure of a pyrrolidine-1-carboxamide derivative was confirmed using X-ray diffraction and compared with the molecular structure optimized using DFT . These studies indicate that the molecular structure of "N-(3-(1H-pyrrol-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide" could be elucidated using similar techniques, providing insights into its three-dimensional conformation and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of carboxamide compounds can be influenced by the presence of the pyrrole and furan rings. The papers provided do not directly address the chemical reactions of the specific compound , but they do discuss the reactivity of related structures. For example, the synthesis of pyrrolo[1,2-a]quinoxaline derivatives involved reactions that could potentially be adapted for the synthesis of the target compound . The presence of the pyrrole and furan rings in the compound's structure may also affect its reactivity towards electrophilic or nucleophilic agents, as these rings can participate in various chemical reactions due to their aromatic nature and heteroatoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives can be predicted using computational ADME studies, as demonstrated for a pyrrole-3-carboxamide derivative with anticancer activity . These studies assess the physicochemical, pharmacokinetic, and drug-likeness properties, including oral bioavailability. The presence of the pyrrole and furan rings, along with the carboxamide group, would influence the compound's solubility, stability, and potential biological activity. The specific properties of "N-(3-(1H-pyrrol-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide" would need to be determined experimentally or through computational predictions based on its molecular structure.

Scientific Research Applications

Pyrrole-Based Compounds in Scientific Research

Pyrrole-based compounds have significant relevance in medicinal chemistry and drug discovery. The pyrrole ring is a common motif in pharmaceuticals due to its versatile biological activities. For example, pyrrole and its hetero-fused derivatives have been extensively explored for their anticancer, antimicrobial, and antiviral properties. Specific targets within biological systems have been identified for pyrrole-based compounds, demonstrating their potential as lead molecules in drug development (Li Petri et al., 2020). Furthermore, the stereochemistry of pyrrolidine derivatives, a class of compounds containing the pyrrole ring, has been shown to significantly influence their pharmacological profile, leading to the improvement of cognitive functions and neuroprotective effects (Veinberg et al., 2015).

Furan Derivatives in Scientific Research

Furan derivatives are another group of compounds with broad applications in scientific research, particularly in the synthesis of new materials and bioactive molecules. The conversion of plant biomass into furan derivatives has been highlighted as a sustainable approach to produce a wide range of chemicals, including pharmaceuticals, polymers, and fuels. 5-Hydroxymethylfurfural (HMF) and its derivatives are key platform chemicals derived from furans, showcasing the potential of these compounds in replacing non-renewable hydrocarbon sources (Chernyshev et al., 2017).

properties

IUPAC Name

2,5-dimethyl-N-(3-pyrrol-1-ylpropyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11-10-13(12(2)18-11)14(17)15-6-5-9-16-7-3-4-8-16/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZKKNHEOLAPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrol-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide

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